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9-Epiblumenol B

Cat. No.: B12425117
M. Wt: 226.31 g/mol
InChI Key: CWOFGGNDZOPNFG-JLOHTSLTSA-N
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Description

Contextualization within Norisoprenoid Chemistry and Natural Products Research

Norisoprenoids, including dihydrovomifoliol, are of significant interest in the study of natural products due to their widespread occurrence and diverse biological activities. nih.govjapsonline.com These compounds are found in a variety of natural sources, including many plants, fruits, and essential oils. nih.gov For instance, dihydrovomifoliol has been isolated from the leaves of Casearia sylvestris, plants of the Lauraceae family, and grapevine leaves. chemicalbook.comvulcanchem.comnih.gov

C13-norisoprenoids are particularly important in the context of grape and wine chemistry, where they contribute significantly to the aroma profile of various wine varieties. nih.govmdpi.com While dihydrovomifoliol itself is non-volatile, it can exist in a glycosidically bound form, which can be hydrolyzed by enzymes to release volatile aroma compounds. nih.govresearchgate.net The study of such compounds helps in understanding the chemical basis of flavors and scents in many food products. capes.gov.br

Significance of Dihydrovomifoliol in Phytochemistry, Biosynthesis, and Synthetic Endeavors

Phytochemistry: In the field of phytochemistry, which focuses on the chemicals derived from plants, dihydrovomifoliol is recognized for its potential role in plant defense mechanisms. vulcanchem.comnih.gov It is considered a phytoalexin, a substance produced by plants as a defense against pathogenic microorganisms. vulcanchem.com The presence of dihydrovomifoliol and its glycosides has been reported in various plant species, including Aconitum chasmanthum, Tectona grandis, and Cannabis sativa. nih.govnaturalproducts.netnih.govuniversiteitleiden.nl

Biosynthesis: The biosynthesis of dihydrovomifoliol occurs through the degradation of carotenoids. nih.gov In fungi and many other organisms, terpenoids like dihydrovomifoliol are synthesized via the mevalonate (B85504) (MVA) pathway. vulcanchem.commdpi.com This pathway involves key enzymes such as sesquiterpene synthases and cytochrome P450 monooxygenases. vulcanchem.com Research on the fungus Amylostereum areolatum has identified genes related to terpenoid backbone biosynthesis, which are crucial for the production of compounds like dihydrovomifoliol. mdpi.com

Synthetic Endeavors: The chemical synthesis of dihydrovomifoliol and its stereoisomers is an area of active research. These synthetic efforts are important for confirming the structure of the natural product, providing larger quantities for biological testing, and for creating analogs for structure-activity relationship studies. nih.gov For example, an enantioselective synthesis of (R,R)-blumenol B (a stereoisomer of dihydrovomifoliol) has been achieved starting from commercially available 4-oxoisophorone. nih.gov Such syntheses often involve multiple steps and require careful control of stereochemistry to obtain the desired product. nih.govresearchgate.net

Current Research Trajectories and Emergent Areas in Dihydrovomifoliol Studies

Current research on dihydrovomifoliol is exploring its various biological activities and its potential applications. Studies have investigated its role as an allelopathic agent, where it can influence the growth of other plants. naturalproducts.net This has implications for agriculture and the development of natural herbicides.

Another emerging area of interest is the multifunctionality of plant secondary metabolites like dihydrovomifoliol. nih.gov Researchers are increasingly recognizing that these compounds can have multiple roles in the plant, acting not only in defense but also as regulators of growth and development. nih.govmaxapress.comresearchgate.net

Furthermore, the anti-inflammatory and antioxidant properties of related compounds suggest that dihydrovomifoliol could be a subject of interest for pharmacological research. vulcanchem.com The investigation of its glycosides and their hydrolysis to release active compounds is also a continuing area of study, particularly in food science and oenology. nih.govresearchgate.net The development of advanced analytical techniques is aiding in the identification and quantification of dihydrovomifoliol and its derivatives in complex natural mixtures. nih.gov

Chemical Properties of Dihydrovomifoliol

PropertyValueSource
Molecular FormulaC13H22O3 nih.gov
Molecular Weight226.31 g/mol nih.gov
IUPAC Name(4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohexen-1-one nih.gov
CAS Number36151-01-6 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O3 B12425117 9-Epiblumenol B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(4S)-4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10?,13-/m1/s1

InChI Key

CWOFGGNDZOPNFG-JLOHTSLTSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@]1(CCC(C)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Dihydrovomifoliol

Phytochemical Sourcing and Botanical Distribution of Dihydrovomifoliol

The identification of dihydrovomifoliol across a diverse range of plant species underscores its widespread occurrence. Research into its distribution reveals patterns in its accumulation within specific plant tissues, which can be influenced by various environmental conditions.

Dihydrovomifoliol and its stereoisomers have been identified in a variety of plant species from different families. These compounds are often found alongside other related megastigmanes. Notable plant sources include species from the genera Gaultheria, Rourea, and Nitraria. researchgate.netresearchgate.net The investigation of different plant species continues to expand the known botanical distribution of this compound.

Plant GenusPlant SpeciesFamily
GaultheriaGaultheria procumbensEricaceae
RoureaRourea harmandianaConnaraceae
NitrariaNitraria sibiricaNitrariaceae

This table presents a selection of plant genera and species identified as sources of dihydrovomifoliol or its closely related stereoisomers.

The concentration of secondary metabolites like dihydrovomifoliol is not uniform throughout a plant. Accumulation can be tissue-specific, with higher concentrations found in leaves, fruits, or roots, depending on the species. For instance, a related compound, (S)-dehydrovomifoliol, has been successfully isolated from the leaves of Nitraria sibirica Pall. researchgate.net

Environmental factors play a crucial role in the biosynthesis and accumulation of these compounds. nih.gov Factors such as light intensity, temperature, soil composition, and water availability can significantly influence the metabolic pathways responsible for producing dihydrovomifoliol. nih.gov While specific studies detailing the precise environmental triggers for dihydrovomifoliol production are limited, the general principles of plant physiology suggest that its synthesis is likely regulated as part of the plant's adaptation to its environment. nih.gov

Sophisticated Extraction and Purification Protocols

The isolation of pure dihydrovomifoliol from complex plant matrices requires a multi-step approach involving efficient extraction followed by advanced purification techniques. The choice of method depends on the source material and the desired purity of the final product.

Solvent extraction is a foundational step in isolating natural products. nih.gov The selection of the solvent is critical and is based on the polarity of the target compound. Modern extraction techniques offer significant advantages over traditional methods like maceration, including reduced extraction time, lower solvent consumption, and higher yields. nih.gov

Maceration: A simple technique involving soaking the plant material in a solvent for an extended period. researchgate.net

Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent but can involve high temperatures, potentially degrading thermolabile compounds. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): Utilizes sound energy to agitate particles, disrupting cell walls and enhancing solvent penetration, leading to faster and more efficient extraction. researchgate.netiipseries.org

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant tissue, causing changes in the cell structure that accelerate the release of the target compound into the solvent. researchgate.netekb.eg

Extraction TechniquePrincipleKey Advantages
MacerationSoaking plant material in a solvent.Simplicity, suitable for thermolabile compounds. researchgate.net
Soxhlet ExtractionContinuous percolation of fresh, hot solvent over the sample.High extraction efficiency, requires less solvent than maceration. nih.gov
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cell walls.Reduced extraction time, increased yield, lower temperatures. iipseries.orgekb.eg
Microwave-Assisted Extraction (MAE)Uses microwave energy for rapid heating of the intracellular water.Very short extraction times, reduced solvent volume, improved yield. researchgate.netnih.gov

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatography is the essential technique used to separate and purify dihydrovomifoliol from this mixture. jsmcentral.org Methods range from traditional column chromatography to more advanced, high-resolution techniques. A significant challenge in the analysis and purification process is the removal of matrix interferences. mdpi.com Techniques like solid-phase extraction (SPE) are often used for sample clean-up prior to chromatographic analysis. mdpi.comnih.gov

Another advanced method is High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid separation technique that avoids the use of a solid sorbent, allowing for total sample recovery and making it highly effective for purifying minor constituents from biological materials. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification and analysis of natural products like dihydrovomifoliol. mdpi.comrjptonline.org Preparative HPLC, in particular, is designed to isolate significant quantities of a pure compound from a mixture. rjptonline.org

The separation in HPLC is based on the differential partitioning of compounds between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. jsmcentral.org For compounds like dihydrovomifoliol, reverse-phase chromatography is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. researchgate.netjsmcentral.org

A specific HPLC method developed for the analysis of a crude extract containing a related compound involved a C18 column and a gradient elution system. researchgate.net The conditions were optimized to achieve good resolution of the target compound. researchgate.net

ParameterSpecification
Column C18 reverse-phase (5 µm, 4.6 mm × 250 mm)
Mobile Phase Gradient of Acetonitrile (A) and 0.2% Formic Acid in water (B)
Flow Rate Typically 1.0 mL/min for analytical scale
Detection UV detector, often monitored at a specific wavelength (e.g., 254 nm)
Column Temperature Controlled, for example, at 30°C

This table outlines typical parameters for an analytical HPLC method used in the separation of compounds similar to dihydrovomifoliol. researchgate.net Preparative HPLC would use larger columns and higher flow rates to isolate larger quantities. rjptonline.org

Advanced Chromatographic Separation Strategies

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds without decomposition. In the context of Dihydrovomifoliol analysis, GC, often coupled with Mass Spectrometry (GC-MS), serves as a critical tool for its identification and quantification in complex mixtures derived from natural extracts.

The principle of GC involves a mobile phase (an inert carrier gas like helium) and a stationary phase (a microscopic layer of liquid or polymer on an inert solid support, housed in a capillary column). copernicus.orglibretexts.org When a sample containing Dihydrovomifoliol is injected into the system, it is vaporized and carried by the mobile phase through the column. The separation is achieved based on the differential partitioning of the compound between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in shorter retention times. The NIST (National Institute of Standards and Technology) WebBook provides reference data for the gas chromatographic analysis of 7,8-dihydrovomifoliol. nist.govnist.gov

For GC analysis of hydroxylated compounds like Dihydrovomifoliol, a derivatization step is sometimes employed to increase volatility and improve peak shape. However, direct analysis is also possible depending on the column and conditions used.

Table 2: Typical Parameters for Gas Chromatography (GC) Analysis

This interactive table outlines common parameters used in the GC analysis of natural products like Dihydrovomifoliol.

Parameter Description Typical Setting Reference(s)
Column Type The stationary phase material determines the separation selectivity. Polar columns (e.g., ZB-Waxplus, VF-WAXms) or non-polar columns (e.g., Elite-5MS). copernicus.orgnist.govnih.gov
Carrier Gas Inert gas that carries the sample through the column. Helium is most commonly used. copernicus.orgnih.gov
Flow Rate The speed at which the carrier gas passes through the column. Typically around 1 mL/min. nih.gov
Injector Temperature Temperature at which the sample is vaporized. Usually set between 250°C and 280°C. copernicus.orgnih.gov
Oven Temperature Program A temperature gradient used to elute compounds with a wide range of boiling points. An initial hold temperature followed by a ramp (e.g., 5-20°C/min) to a final temperature. copernicus.orgnih.gov
Detector Device used to detect the compounds as they elute from the column. Flame Ionization Detector (FID) or Mass Spectrometer (MS). copernicus.org
Silica (B1680970) Gel Column Chromatography and Other Adsorbent-Based Methods

Silica gel column chromatography is a fundamental and widely used preparative technique for the isolation and purification of compounds from natural product extracts. uvic.caorgchemboulder.com This method separates compounds based on their polarity. The stationary phase, silica gel (SiO₂), is a highly polar adsorbent. A solvent or a mixture of solvents, the mobile phase, is passed through the column to elute the compounds. uvic.ca

The separation principle relies on the differential adsorption of the sample components onto the stationary phase and their solubility in the mobile phase. uvic.ca Non-polar compounds have a weaker interaction with the polar silica gel and are eluted first with a non-polar mobile phase. As the polarity of the mobile phase is gradually increased (gradient elution), more polar compounds are desorbed from the silica gel and travel down the column. youtube.com

In the isolation of Dihydrovomifoliol from a plant extract, the crude extract is first loaded onto the top of a prepared silica gel column. The elution process typically starts with a non-polar solvent (e.g., n-hexane) and the polarity is progressively increased by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). hdujs.edu.vnyoutube.com Fractions are collected sequentially and analyzed by methods like Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions containing pure Dihydrovomifoliol are then combined.

Table 3: Steps in Silica Gel Column Chromatography for Dihydrovomifoliol Isolation

This interactive table details the general procedure for isolating a compound using silica gel column chromatography.

Step Description Details Reference(s)
1. Column Packing A glass column is packed with a slurry of silica gel in a non-polar solvent. The packing must be uniform to avoid channeling and ensure good separation. A layer of sand is often added to the top to prevent disturbance of the silica bed. uvic.cayoutube.com
2. Sample Loading The crude extract is adsorbed onto a small amount of silica gel or dissolved in a minimal amount of solvent and carefully added to the top of the column. This ensures that the compounds start as a narrow band, leading to better resolution. youtube.com
3. Elution A solvent or a gradient of solvents (mobile phase) is passed through the column. Elution often starts with a non-polar solvent (like n-hexane) and the polarity is gradually increased by adding a more polar solvent (like ethyl acetate). hdujs.edu.vnorgchemboulder.com
4. Fraction Collection The eluate is collected in a series of tubes as it drips from the bottom of the column. Each tube contains a "fraction" of the separated mixture. hdujs.edu.vn
5. Analysis Each fraction is analyzed, typically by Thin Layer Chromatography (TLC), to determine its composition. Fractions containing the same pure compound are identified and combined. hdujs.edu.vn

Bioassay-Guided Fractionation as an Isolation Paradigm

Bioassay-guided fractionation is a strategic approach used to isolate biologically active compounds from complex mixtures, such as plant extracts. nih.govphcog.com This methodology systematically combines chromatographic separation with biological testing. The primary goal is to target and isolate the specific compound responsible for an observed biological activity, rather than isolating all constituents of an extract. nih.gov This process is particularly efficient for discovering novel bioactive natural products. nih.gov

The procedure begins with a crude extract that has shown a specific biological activity (e.g., antimalarial, antioxidant). nih.govresearchgate.netphcog.com This extract is then subjected to a separation technique, typically column chromatography, to yield a series of fractions with decreasing chemical complexity. nih.gov Each of these fractions is then tested for the same biological activity. The most active fraction is selected for further separation, and this iterative process of separation and bioassay is repeated until a pure, active compound, such as Dihydrovomifoliol, is isolated. nih.govmdpi.com

The isolation of antimalarial compounds from Rhaphidophora decursiva and Rourea minor, both sources of Dihydrovomifoliol derivatives, has been accomplished through bioassay-directed fractionation. nih.govnih.govresearchgate.net

Table 4: The Bioassay-Guided Fractionation Workflow

This interactive table illustrates the iterative steps involved in bioassay-guided fractionation.

Step Action Purpose Reference(s)
1. Crude Extract Preparation A plant or other natural source is extracted using a suitable solvent (e.g., methanol, ethanol). To obtain a complex mixture containing a wide range of phytochemicals. nih.gov
2. Initial Bioassay The crude extract is tested for a specific biological activity. To confirm that the extract possesses the desired activity before beginning fractionation. nih.gov
3. Primary Fractionation The active crude extract is separated into several fractions using a chromatographic method (e.g., silica gel column chromatography). To simplify the chemical mixture and group compounds by polarity. nih.govmdpi.com
4. Fraction Bioassay Each fraction is tested for the same biological activity. To identify which fraction(s) contain the active compound(s). nih.govmdpi.com
5. Secondary Fractionation The most active fraction(s) from the previous step are subjected to further chromatographic separation. To further purify the active components. nih.gov
6. Iterative Process Steps 4 and 5 are repeated until a pure, single compound is isolated. To pinpoint and isolate the individual molecule responsible for the biological activity. mdpi.com
7. Structure Elucidation The structure of the pure, active compound is determined using spectroscopic methods (e.g., NMR, MS). To identify the chemical structure of the bioactive molecule. nih.gov

Structural Elucidation and Comprehensive Spectroscopic Characterization of Dihydrovomifoliol and Its Analogues

Application of Advanced Spectroscopic Techniques for Definitive Structural Assignment

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by providing detailed information about their fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides valuable insights into the molecule's structure and connectivity.

For dihydrovomifoliol, the fragmentation pathways are dictated by its functional groups, including hydroxyl (-OH) groups, a ketone (C=O) group, and an alkene (C=C) bond within a cyclohexenone ring structure. While specific, detailed experimental fragmentation pathways for dihydrovomifoliol are not extensively published, the fragmentation can be predicted based on the known behavior of similar terpenoid and cyclohexenone structures.

Common fragmentation pathways for compounds like dihydrovomifoliol would likely involve:

Dehydration: The loss of water molecules (H₂O, 18 Da) from the protonated molecule [M+H]⁺ is a common fragmentation for alcohols. Dihydrovomifoliol, possessing two hydroxyl groups, would be expected to readily lose one or two water molecules.

Loss of Small Neutral Molecules: Fragmentation can occur via the loss of other small, stable neutral molecules such as carbon monoxide (CO, 28 Da) from the cyclohexenone ring.

Cleavage of the Side Chain: The butenyl side chain attached to the ring is a likely site for fragmentation. Cleavage at various points along this chain would result in characteristic fragment ions.

Ring Cleavage: The cyclohexenone ring itself can undergo retro-Diels-Alder reactions or other ring-opening fragmentations, providing diagnostic ions that help to confirm the core structure.

The specific masses of the precursor and product ions allow for the construction of a fragmentation map, which acts as a fingerprint for the molecule's structure. High-resolution mass spectrometry (HRMS) in MS/MS experiments can provide exact masses of the fragments, allowing for the determination of their elemental composition and further confirming the proposed fragmentation pathways.

Table 1: Predicted MS/MS Fragmentation Data for Dihydrovomifoliol

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Probable Neutral LossInferred Structural Moiety
[M+H]⁺VariesH₂OLoss from hydroxyl group
[M+H]⁺Varies2xH₂OLoss from two hydroxyl groups
[M+H]⁺VariesCOLoss from carbonyl group
[M+H]⁺VariesC₄H₈OCleavage of the hydroxybutyl side chain
[M+H]⁺VariesC₅H₈ORetro-Diels-Alder reaction in the ring

Note: This table is predictive and based on the general fragmentation patterns of similar compounds.

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

To analyze complex mixtures and isolate specific compounds like dihydrovomifoliol for mass spectrometric analysis, chromatography techniques are essential. Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques that, when coupled with mass spectrometry, provide a robust platform for the identification and quantification of individual components within a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dihydrovomifoliol, a derivatization step, typically silylation (e.g., using BSTFA), is required to increase volatility and thermal stability. The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. As the compound elutes, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and a mass spectrum is generated. The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint that can be compared to spectral libraries (like NIST or Wiley) for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. In LC-MS, the sample is separated based on its partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18 column in reversed-phase chromatography). The choice of mobile phase, gradient, and column is optimized to achieve the best separation. Upon elution, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques that typically produce a protonated molecule [M+H]⁺ or an adduct ion [M+Na]⁺ with minimal fragmentation. This molecular ion information is crucial for determining the molecular weight. When coupled with tandem mass spectrometry (LC-MS/MS), this technique allows for both separation and detailed structural analysis in a single run.

Table 2: Typical Analytical Parameters for GC-MS and LC-MS Analysis of Terpenoids

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Column Capillary column (e.g., DB-5MS, HP-5MS)Reversed-phase column (e.g., C18, Phenyl-Hexyl)
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water with formic acid)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Derivatization Often required (e.g., Silylation)Not typically required
Key Data Output Retention Time, Mass Spectrum (fragmentation)Retention Time, Mass Spectrum (molecular ion), MS/MS fragments

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Vibrational and electronic spectroscopy are fundamental techniques used to identify the functional groups and chromophores within a molecule, providing complementary information to mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at specific frequencies (or wavenumbers), causing their bonds to stretch or bend. The resulting IR spectrum is a plot of absorbance versus wavenumber and provides a characteristic fingerprint of the molecule's functional groups.

For dihydrovomifoliol, the key functional groups would produce the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is indicative of the hydroxyl (-OH) groups.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region are due to the stretching of C-H bonds in the alkyl parts of the molecule.

C=O Stretch: A strong, sharp absorption band around 1700-1650 cm⁻¹ is characteristic of the conjugated ketone (C=O) group in the cyclohexenone ring.

C=C Stretch: An absorption in the 1650-1600 cm⁻¹ region would correspond to the carbon-carbon double bond in the ring, which is conjugated with the carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light in the UV-visible range. Conjugated systems, such as the α,β-unsaturated ketone system in the cyclohexenone ring of dihydrovomifoliol, are excellent chromophores. The absorption of UV light promotes an electron from a lower energy orbital (e.g., a π orbital) to a higher energy orbital (e.g., a π* orbital). The wavelength of maximum absorbance (λ_max) is characteristic of a particular chromophore. The α,β-unsaturated ketone in dihydrovomifoliol would be expected to show a strong π → π* transition at a specific wavelength in the UV region.

Table 3: Expected Spectroscopic Data for Dihydrovomifoliol

Spectroscopic TechniqueRegionExpected AbsorptionCorresponding Functional Group/Chromophore
IR Spectroscopy 3500-3200 cm⁻¹Broad, strongO-H (hydroxyl)
3000-2850 cm⁻¹Medium to strongC-H (alkyl)
1700-1650 cm⁻¹Strong, sharpC=O (conjugated ketone)
1650-1600 cm⁻¹MediumC=C (conjugated alkene)
UV-Vis Spectroscopy 220-250 nmλ_maxπ → π* transition of the α,β-unsaturated ketone

X-ray Crystallography for Absolute Configuration Determination

While the techniques described above can determine the molecular formula and connectivity of dihydrovomifoliol, they often cannot establish the absolute configuration of its stereocenters. Dihydrovomifoliol is a chiral molecule with multiple stereocenters, meaning it can exist as different stereoisomers. Determining the precise three-dimensional arrangement of atoms is crucial for understanding its biological activity.

X-ray crystallography is the gold standard for determining the absolute configuration of a molecule. This technique requires the molecule to be in a crystalline form. A single crystal is irradiated with X-rays, and the diffraction pattern produced by the electrons in the crystal is recorded. The analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map of the molecule. From this map, the precise position of each atom in the crystal lattice can be determined, revealing the bond lengths, bond angles, and the absolute stereochemistry of all chiral centers.

The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly when heavy atoms are present in the structure or by using specific derivatives. The resulting crystallographic data provides an unambiguous assignment of the R/S configuration for each stereocenter, which is essential for the complete structural elucidation of dihydrovomifoliol. Although obtaining a suitable single crystal can be a significant challenge, the definitive structural information provided by X-ray crystallography is unparalleled.

Integration of Computational Chemistry and Quantum Mechanical Modeling in Structural Validation

In modern structural elucidation, computational chemistry and quantum mechanical modeling play an increasingly vital role in validating and refining experimentally determined structures. These methods are particularly useful when experimental data is ambiguous or when techniques like X-ray crystallography are not feasible.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a wide range of molecular properties, including geometries, energies, and spectroscopic data. For dihydrovomifoliol, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule by minimizing its energy. This can help in understanding the spatial arrangement of the atoms and the relative stability of different possible isomers.

Predict Spectroscopic Data: Calculate theoretical IR, UV-Vis, and NMR spectra. Comparing these computationally predicted spectra with the experimentally obtained spectra serves as a powerful tool for structural validation. A close match between the experimental and calculated data provides strong evidence for the correctness of the proposed structure.

Confirm Stereochemistry: By calculating the spectroscopic properties (e.g., vibrational circular dichroism - VCD) for different possible stereoisomers of dihydrovomifoliol, the absolute configuration can be assigned by matching the calculated spectrum with the experimental one.

The integration of these computational approaches with experimental data provides a synergistic effect, leading to a more confident and comprehensive structural assignment. This combined strategy is essential for the rigorous characterization of complex natural products like dihydrovomifoliol and its analogues.

Biosynthetic Pathways and Metabolic Engineering Approaches for Dihydrovomifoliol

Elucidation of Natural Biosynthetic Pathways of Dihydrovomifoliol

Origins from Carotenoid Degradation Pathways (e.g., Norisoprenoid Formation)

Dihydrovomifoliol is classified as a C13-norisoprenoid, a group of compounds that are significant contributors to the aroma and flavor profiles of many plants, fruits, and wines. nih.govucdavis.edu These compounds are not synthesized de novo but are derived from the degradation of larger C40 carotenoid molecules. elsevierpure.comresearchgate.netnih.gov The biosynthesis of dihydrovomifoliol, therefore, originates from the enzymatic or photochemical breakdown of carotenoids such as β-carotene, lutein, and neoxanthin. ucdavis.edunih.govenartis.com This degradation process cleaves the larger carotenoid structure, leading to the formation of a variety of C13 skeletons, including the megastigmane framework characteristic of dihydrovomifoliol. elsevierpure.comresearchgate.net In grapes, for instance, carotenoids accumulate and subsequently break down as the fruit ripens, releasing norisoprenoid precursors that are later transformed into aromatic compounds like dihydrovomifoliol during fermentation and aging. ucdavis.edu The concentration of carotenoids in a plant, which is influenced by factors like light exposure, directly impacts the potential for norisoprenoid formation. ucdavis.educiencia-e-vinho.com

Identification of Key Enzymatic Transformations and Putative Intermediates

The transformation of C40 carotenoids into dihydrovomifoliol involves a multi-step process mediated by several key enzymes. The initial and critical step is the oxidative cleavage of the carotenoid backbone, a reaction catalyzed by carotenoid cleavage dioxygenases (CCDs). core.ac.uk This enzymatic action generates the foundational C13 norisoprenoid structure.

Following the initial cleavage, a series of oxidative modifications occur, often catalyzed by cytochrome P450 enzymes. smolecule.com These enzymes are responsible for introducing hydroxyl groups at specific positions on the norisoprenoid backbone, which is a crucial step in creating the characteristic oxygenation pattern of megastigmanes. smolecule.com Subsequent enzymatic reactions, including reductions and cyclizations, further modify the structure.

A key intermediate in the formation of many C13-norisoprenoids is β-ionone, which is derived from the degradation of β-carotene. nih.gov Dihydrovomifoliol, also known as Blumenol B or 7,8-dihydrovomifoliol, is structurally a reduced form of vomifoliol (B113931). nih.gov This indicates that a critical enzymatic transformation in its specific pathway is a reduction reaction that saturates the double bond at the 7,8-position of the vomifoliol side chain. The final steps may also involve glycosylation, where uridine diphosphate-dependent glycosyltransferases attach sugar moieties to the aglycone, a common process in megastigmane biosynthesis. smolecule.com

Table 1: Key Enzymes and Intermediates in Dihydrovomifoliol Biosynthesis

Step Enzyme Class Putative Intermediate Transformation
1. Cleavage Carotenoid Cleavage Dioxygenase (CCD) C40 Carotenoids (e.g., β-carotene) Oxidative cleavage to form C13 backbone
2. Oxidation Cytochrome P450 Monooxygenases C13 Norisoprenoid Skeleton Hydroxylation of the carbon skeleton
3. Reduction Dehydrogenases/Reductases Vomifoliol Reduction of the 7,8-double bond
4. Glycosylation Glycosyltransferases Dihydrovomifoliol (Aglycone) Attachment of a glucose moiety

Comparative Analysis with Vomifoliol and Other Megastigmane Biosynthesis

The biosynthesis of dihydrovomifoliol is closely related to that of vomifoliol and other members of the megastigmane family. nih.gov All megastigmanes share a common biogenetic origin, arising from the oxidative degradation of C13 norisoprenoid precursors derived from carotenoids. elsevierpure.comresearchgate.net The structural diversity within this class is a result of different functionalization patterns at various carbon atoms, including varying degrees of oxidation, reduction, and glycosylation. researchgate.net

The primary difference between the biosynthetic pathways of dihydrovomifoliol and vomifoliol lies in the final modification steps. Dihydrovomifoliol is 7,8-dihydrovomifoliol, meaning it possesses a saturated carbon-carbon bond in the side chain where vomifoliol has a double bond. nih.gov This suggests that the biosynthesis of dihydrovomifoliol includes an additional reduction step catalyzed by a reductase enzyme that acts on a vomifoliol-like precursor.

Compared to other megastigmanes, the pathways converge at early stages with the formation of a common C13 backbone, likely from intermediates such as β-ionone. nih.gov From this point, the pathways diverge. For example, the formation of β-damascenone involves different oxidative cleavage and rearrangement reactions compared to the pathways leading to ionol- or vomifoliol-type structures. researchgate.net The final structures are determined by the specific enzymatic machinery present in the organism, which dictates the precise pattern of hydroxylation, oxidation, and reduction reactions that the C13 skeleton undergoes. smolecule.com

Table 2: Comparative Biosynthesis of Dihydrovomifoliol and Vomifoliol

Biosynthetic Aspect Dihydrovomifoliol Vomifoliol
Precursor Origin Carotenoid Degradation Carotenoid Degradation
Carbon Skeleton C13 Megastigmane C13 Megastigmane
Key Precursor Vomifoliol or related intermediate Ionone-derived intermediates
Distinguishing Reaction Reduction at the 7,8-position No reduction at the 7,8-position
Side Chain Structure Saturated (single bond) at C7-C8 Unsaturated (double bond) at C7-C8

Molecular Biology and Genetic Determinants of Biosynthesis

Gene Discovery and Functional Characterization of Biosynthetic Enzymes

The genetic basis for dihydrovomifoliol biosynthesis involves genes encoding the enzymes responsible for the multi-step conversion from carotenoids. While specific genes dedicated solely to dihydrovomifoliol have not been extensively isolated, the gene families encoding the necessary enzymes are well-studied in plant secondary metabolism.

The pathway begins with the carotenoid biosynthetic genes themselves, such as Phytoene Synthase (PSY) and Zeta-Carotene Desaturase (ZDS), which are crucial for producing the C40 precursors. mdpi.com The key genes for norisoprenoid formation are the Carotenoid Cleavage Dioxygenases (CCDs). Members of the CCD gene family have been functionally characterized in various plants and are known to cleave carotenoids at different positions to produce a variety of apocarotenoids, including the C13 norisoprenoid backbone.

Subsequent modifications are carried out by enzymes encoded by large gene families. Cytochrome P450 monooxygenases (CYPs) are responsible for the hydroxylation steps. smolecule.com Functional characterization of CYP genes often involves heterologous expression in microorganisms like yeast or E. coli, followed by in vitro assays with putative substrates to confirm their catalytic activity. researchgate.netresearchgate.net The final, distinguishing step in dihydrovomifoliol formation—the reduction of the side chain—would be catalyzed by an enzyme from the short-chain dehydrogenase/reductase (SDR) or aldo-keto reductase (AKR) superfamilies. Gene discovery for such an enzyme would involve identifying candidate genes that are co-expressed with other genes in the pathway and then functionally characterizing the recombinant protein. mdpi.com

Table 3: Gene Families Implicated in Dihydrovomifoliol Biosynthesis

Biosynthetic Step Gene Family Encoded Enzyme Function
Precursor Synthesis PSY, ZDS, etc. Carotenoid Biosynthesis
Carotenoid Cleavage CCD (Carotenoid Cleavage Dioxygenase) Cleavage of C40 carotenoids to C13 skeleton
Hydroxylation CYP (Cytochrome P450) Oxidation and hydroxylation of the ring/chain
Reduction SDR/AKR (Dehydrogenase/Reductase) Reduction of double bonds (e.g., at C7-C8)
Glycosylation UGT (UDP-dependent Glycosyltransferase) Attachment of sugar moieties

Application of Transcriptomics and Chemoproteomics in Pathway Elucidation

Modern "omics" technologies are powerful tools for unraveling complex biosynthetic pathways like that of dihydrovomifoliol. Transcriptomics, the study of the complete set of RNA transcripts, is widely used to identify candidate genes involved in the biosynthesis of specific metabolites. nih.govmdpi.com By comparing the transcriptomes of plant tissues or developmental stages with high and low levels of dihydrovomifoliol, researchers can identify genes whose expression patterns are highly correlated with the compound's accumulation. mdpi.com This co-expression analysis can pinpoint candidate CCDs, CYPs, and reductases involved in the pathway, which can then be prioritized for functional characterization. mdpi.comsciprofiles.com For example, transcriptome analysis in grape berries has been used to identify norisoprenoid-related genes that respond to hormonal treatments, providing insight into the pathway's regulation. mdpi.com

Chemoproteomics offers a complementary, protein-centric approach to identify enzymes that interact with specific molecules. figshare.comchemrxiv.org In the context of dihydrovomifoliol biosynthesis, this technique could involve designing and synthesizing chemical probes that mimic biosynthetic intermediates (e.g., vomifoliol or a precursor). These probes, often equipped with a reactive group and a reporter tag, are used to covalently label and capture interacting proteins from a plant extract. mdpi.com The captured proteins can then be identified using mass spectrometry. This affinity-based proteome profiling can directly identify the enzymes that bind to specific intermediates in the pathway, providing direct evidence of their function and helping to overcome challenges in identifying enzymes for which gene sequence homology is uninformative. mdpi.comresearchgate.net

Metabolic Engineering and Synthetic Biology Strategies for Enhanced Production

The industrial production of specific, high-value apocarotenoids such as dihydrovomifoliol through chemical synthesis is often complex and economically challenging. This has spurred the development of metabolic engineering and synthetic biology approaches to create microbial cell factories capable of producing these compounds from simple carbon sources. mpg.de By harnessing the power of microorganisms like yeast and bacteria, researchers are constructing and optimizing biosynthetic pathways to achieve sustainable and scalable production. pnnl.gov

Reconstruction of Dihydrovomifoliol Biosynthesis in Heterologous Microbial Systems

The de novo biosynthesis of dihydrovomifoliol in a non-native (heterologous) host first requires the reconstruction of the upstream carotenoid pathway, leading to the precursor molecule, zeaxanthin. Subsequently, enzymes for the specific cleavage of zeaxanthin and the final modification of the resulting intermediate are introduced.

The foundational pathway for all isoprenoids, including carotenoids, is the mevalonate (B85504) (MVA) pathway, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). From these precursors, the synthesis of zeaxanthin is typically accomplished by introducing a set of heterologous enzymes into a microbial chassis like Saccharomyces cerevisiae or Yarrowia lipolytica. nih.govnih.gov

Key enzymes required for the heterologous zeaxanthin pathway include:

Geranylgeranyl pyrophosphate (GGPP) synthase (CrtE): Catalyzes the condensation of IPP and DMAPP to form the C20 precursor, GGPP.

Phytoene synthase (CrtB): Dimerizes two molecules of GGPP to produce the first C40 carotenoid, phytoene.

Phytoene desaturase (CrtI): Introduces a series of double bonds into phytoene to form lycopene.

Lycopene β-cyclase (CrtY or LCYB): Catalyzes the formation of β-rings at both ends of the linear lycopene molecule to produce β-carotene. nih.gov

β-carotene hydroxylase (CrtZ): Adds hydroxyl groups to the β-rings of β-carotene, leading to the formation of zeaxanthin. nih.gov

Once a zeaxanthin-producing microbial strain is established, the next critical step is the introduction of a carotenoid cleavage dioxygenase (CCD). These enzymes are responsible for the oxidative cleavage of carotenoids at specific double bonds to produce apocarotenoids. frontiersin.org To produce the C13 skeleton of dihydrovomifoliol, a 9,10(9',10') cleavage of zeaxanthin is required, which yields 3-hydroxy-β-ionone (the precursor to vomifoliol) and a C27 byproduct. The final step involves the enzymatic reduction of a vomifoliol intermediate to yield dihydrovomifoliol.

Commonly used microbial hosts for reconstructing such pathways include the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, as well as the bacterium Escherichia coli. pnnl.govnih.gov Yeasts are often preferred due to their eukaryotic nature, which can be advantageous for expressing plant-derived enzymes like CCDs and for sequestering lipophilic compounds like carotenoids in lipid droplets. mpg.de

Table 1: Key Enzymes for Heterologous Biosynthesis of Dihydrovomifoliol Precursors

Enzyme Gene Abbreviation Function Source Organism Examples
GGPP Synthase CrtE C20 precursor synthesis Pantoea ananatis, Xanthophyllomyces dendrorhous
Phytoene Synthase CrtB C40 backbone formation Pantoea ananatis
Phytoene Desaturase CrtI Lycopene synthesis Pantoea ananatis
Lycopene β-Cyclase CrtY / LCYB β-carotene synthesis Pantoea ananatis
β-Carotene Hydroxylase CrtZ Zeaxanthin synthesis Pantoea ananatis, Arabidopsis thaliana
Carotenoid Cleavage Dioxygenase CCD Apocarotenoid formation Vitis vinifera, Crocus sativus

Optimization of Pathway Flux and Yield Enhancement through Genetic Manipulation

Simply introducing the necessary genes is often insufficient for high-yield production. Metabolic engineering strategies are crucial for optimizing the flow of carbon (metabolic flux) through the desired pathway and minimizing the accumulation of intermediates or the diversion of precursors to competing pathways. researchgate.net

Further enhancements can be achieved by eliminating competing pathways. In S. cerevisiae, for example, the ergosterol biosynthesis pathway competes for the MVA pathway precursor farnesyl pyrophosphate (FPP). Down-regulating genes in the ergosterol pathway can redirect more FPP towards the engineered carotenoid pathway.

Finally, improving the efficiency of the carotenoid cleavage step is vital. Carotenoid cleavage dioxygenases (CCDs) can be a significant bottleneck. Protein engineering of CCDs to improve their catalytic activity, substrate specificity, and stability within the microbial host is an active area of research. Additionally, ensuring the colocalization of the water-soluble CCD enzyme with its lipid-soluble carotenoid substrate is a challenge that has been addressed by targeting enzymes to cellular membranes where carotenoids accumulate. researchgate.net

Table 2: Genetic Manipulation Strategies for Yield Enhancement

Strategy Target Genetic Modification Example Expected Outcome
Push Strategy Mevalonate (MVA) Pathway Overexpression of tHMG1 Increased GGPP precursor supply
Pathway Balancing Heterologous Carotenoid Genes Promoter engineering for CrtE, CrtB, CrtI, CrtY, CrtZ Reduced intermediate accumulation, increased final product titer
Eliminating Competition Ergosterol Biosynthesis Down-regulation of ERG9 Redirection of FPP to carotenoid pathway
Improving Key Conversions Carotenoid Cleavage Protein engineering of CCD enzymes Higher efficiency of zeaxanthin cleavage

Development of Coculture Systems for Precursor Bioconversion

Constructing a long and complex biosynthetic pathway in a single microbial strain can impose a significant metabolic burden, potentially leading to slow growth and reduced productivity. ntu.edu.sg A modular approach using microbial coculture systems offers a promising solution to distribute the metabolic load between two or more different microbial populations.

In the context of dihydrovomifoliol production, a coculture system could be designed to spatially separate the biosynthesis of the carotenoid precursor from its conversion into the final product. This strategy simplifies the engineering of each individual strain.

A potential coculture system for dihydrovomifoliol could consist of:

Strain A: An engineered yeast, such as Yarrowia lipolytica, optimized for high-level production and secretion of the precursor, zeaxanthin. This strain would contain the reconstructed carotenoid pathway with genetic modifications to maximize flux to zeaxanthin.

Strain B: An engineered bacterium, such as Escherichia coli, optimized for the efficient uptake of zeaxanthin and its conversion into dihydrovomifoliol. This strain would be engineered to express the necessary carotenoid cleavage dioxygenase (CCD) and subsequent reductase enzymes.

Table 3: Example of a Proposed Coculture System for Dihydrovomifoliol

Microbial Strain Host Organism Key Engineering Features Function in Coculture

| Strain A | Yarrowia lipolytica | - Overexpression of MVA and carotenoid pathway genes

  • Optimized for zeaxanthin accumulation and secretion | Produces and supplies the zeaxanthin precursor | | Strain B | Escherichia coli | - Expression of a specific carotenoid cleavage dioxygenase (CCD)
  • Expression of reductase(s) for final conversion | Converts zeaxanthin into dihydrovomifoliol |
  • Chemical Synthesis and Derivatization Strategies for Dihydrovomifoliol and Its Analogues

    Total Synthesis of Dihydrovomifoliol (Blumenol B)

    While several synthetic routes to dihydrovomifoliol have been reported, many are either non-stereospecific, lengthy, or rely on semi-synthetic approaches from complex natural products. mpg.de A notable advancement has been the development of an efficient, stereospecific, and scalable synthesis from commercially available starting materials. nih.govmpg.de

    An effective enantioselective synthesis of (R,R)-Blumenol B has been achieved starting from the commercially available 4-oxoisophorone. nih.gov This route employs enantiopure reagents to control the stereochemistry at the two chiral centers of the target molecule. nih.gov

    The strategy involves the use of (R)-(+)-3-butyn-2-ol as a chiral building block for the side chain and (2R,3R)-(-)-2,3-butanediol to introduce chirality in the cyclohexenone ring through the formation of a chiral ketal. nih.gov The coupling of these two chiral fragments is a key step in establishing the desired (R,R) configuration.

    A racemic synthesis has also been developed, which, while not stereoselective, provides a short pathway to a diastereomeric mixture of (±)-blumenol B. nih.govresearchgate.net This route also begins with 4-oxoisophorone but utilizes achiral reagents. nih.govresearchgate.net

    The synthesis of dihydrovomifoliol involves several key chemical transformations. A central methodology is the coupling of an organometallic reagent with a cyclic ketone to form the crucial carbon-carbon bond at the tertiary alcohol center. mdpi.com

    Key transformations in the enantioselective synthesis of (R,R)-Blumenol B include: nih.govresearchgate.net

    Protection of Functional Groups: The less hindered carbonyl group of 4-oxoisophorone is protected as a chiral ketal using (2R,3R)-(-)-2,3-butanediol and p-toluenesulfonic acid (p-TsOH) as a catalyst. The hydroxyl group of (R)-(+)-3-butyn-2-ol is protected with a tert-butyldiphenylsilyl (TBDPS) group. nih.govresearchgate.net

    Carbon-Carbon Bond Formation: The protected chiral ketal is reacted with the lithiated form of the protected (R)-(+)-3-butyn-2-ol. This nucleophilic addition creates the tertiary alcohol and couples the side chain to the ring.

    Deprotection: The ketal and silyl protecting groups are removed under acidic conditions and with tetrabutylammonium fluoride (TBAF), respectively. researchgate.net

    Stereoselective Hydrogenation: The alkyne in the side chain is selectively reduced to a cis-alkene using a Lindlar catalyst (Pd/BaSO4) and hydrogen gas. This step is crucial for establishing the final structure of the side chain. mdpi.com

    The racemic synthesis follows a similar logic but with achiral protecting groups (ethylene glycol) and reagents (acetaldehyde). nih.govresearchgate.net

    Table 1: Key Reactions in the Synthesis of (R,R)-Blumenol B

    StepReaction TypeReagents and ConditionsPurpose
    1Ketalization(2R,3R)-(-)-2,3-butanediol, p-TsOH, tolueneProtection of carbonyl and introduction of chirality
    2Silyl Ether FormationTBDPS-Cl, imidazole, DMFProtection of hydroxyl group
    3Nucleophilic AdditionnBuLi, THF, -78 °CCoupling of side chain and ring fragments
    4Deprotection (Acetal)2 M HCl, THFRemoval of ketal protecting group
    5Deprotection (Silyl Ether)TBAF, THFRemoval of TBDPS protecting group
    6HydrogenationPd/BaSO4, H2, MeOHSelective reduction of alkyne to alkene

    The enantioselective route to (R,R)-Blumenol B has been designed to be short and easily scalable. nih.gov This makes it suitable for producing sufficient quantities of the compound for use as an analytical standard, for instance, in the wine industry. mpg.de The starting materials are commercially available, which adds to the practicality of the synthesis. The methodology has also been successfully applied to the synthesis of poly-deuterated d9-blumenol B, highlighting its versatility for creating isotopically labeled standards. nih.gov

    Design and Synthesis of Dihydrovomifoliol Derivatives and Analogues

    The design and synthesis of derivatives and analogues of dihydrovomifoliol are important for exploring structure-activity relationships and understanding its metabolic fate. These modifications typically target the reactive hydroxyl and carbonyl functional groups.

    The hydroxyl and carbonyl groups of dihydrovomifoliol are key sites for chemical modification. Dihydrovomifoliol itself is a precursor to other significant C13-norisoprenoids, and its reduced and oxidized forms can lead to the formation of compounds like theaspirone and vitispirane. nih.gov This indicates the inherent reactivity of these functional groups.

    Potential modifications, based on standard organic reactions for alcohols and ketones, include:

    Reactions of the Hydroxyl Groups: The two hydroxyl groups (one tertiary, one secondary) can potentially undergo esterification with various carboxylic acids or their derivatives to form esters. masterorganicchemistry.comresearchgate.net They can also be converted to ethers. The secondary alcohol could be oxidized to a ketone.

    Reactions of the Carbonyl Group: The α,β-unsaturated ketone is a versatile functional group. The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, could potentially lead to the complete deoxygenation of the carbonyl group. libretexts.org The ketone also provides a site for nucleophilic addition reactions. libretexts.orgle.ac.uk

    In nature, dihydrovomifoliol and related norisoprenoids are often found as glycosides, where a sugar molecule is attached, typically through an O-glycosidic bond at the C9 hydroxyl group. nih.gov An example is dihydrovomifoliol-9-O-β-D-glucopyranoside. The glycosylated precursor, icariside B5, has been identified as a source of dihydrovomifoliol in grapes and other plants. nih.govresearchgate.net

    The synthesis of these glycosylated conjugates is of interest for studying their bioavailability and biological activity. A general approach to synthesizing these glycosides involves the coupling of the aglycone (dihydrovomifoliol) with a protected sugar donor.

    A synthesis of the closely related roseoside stereoisomers (glucosides of vomifoliol) was achieved via an α-acetylenic alcohol intermediate, which was then subjected to catalytic hydrogenation and glycosylation. researchgate.net This strategy could be adapted for the synthesis of dihydrovomifoliol glycosides. The process would typically involve:

    Preparation of the Aglycone: Synthesis of dihydrovomifoliol with appropriate protecting groups if necessary.

    Activation of the Sugar Donor: A protected sugar, such as a peracetylated glycosyl bromide, is used as the glycosyl donor.

    Glycosylation Reaction: The aglycone is reacted with the activated sugar donor in the presence of a promoter to form the glycosidic linkage.

    Deprotection: Removal of the protecting groups from the sugar and aglycone moieties to yield the final glycosylated conjugate.

    Diversity-Oriented Synthesis Approaches for Dihydrovomifoliol-Based Scaffolds

    Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecules from a common starting material. This approach is particularly valuable in drug discovery and chemical biology for exploring a wide range of chemical space and identifying novel bioactive compounds. While specific DOS campaigns targeting the dihydrovomifoliol scaffold are not extensively documented in the literature, the principles of DOS can be applied to this natural product core to generate libraries of diverse analogues.

    A hypothetical DOS approach for dihydrovomifoliol-based scaffolds would involve the strategic introduction of functional groups that can serve as handles for diversification. The synthesis would begin with a common intermediate that can be readily prepared and possesses multiple sites for chemical modification. Subsequent reactions would then be employed to introduce skeletal and stereochemical diversity.

    Key strategies for a DOS approach based on the dihydrovomifoliol scaffold could include:

    Functional Group Interconversion: The hydroxyl and ketone functionalities of the dihydrovomifoliol core are prime targets for modification. The hydroxyl group can be converted to esters, ethers, or halides, while the ketone can be transformed into oximes, hydrazones, or subjected to olefination reactions.

    Ring System Modification: The cyclohexenone ring can be modified through various reactions such as Michael additions, cycloadditions, or ring-opening and ring-closing metathesis to generate novel polycyclic or spirocyclic scaffolds.

    Side Chain Variation: The butanol side chain offers another point of diversification. The length and functionality of this chain can be altered through cross-coupling reactions or by introducing different substituents.

    Stereochemical Diversification: By employing different stereoselective reagents and catalysts, it is possible to generate all possible stereoisomers of the dihydrovomifoliol core and its derivatives, thus expanding the stereochemical diversity of the library.

    The following table outlines potential diversification strategies that could be applied to a dihydrovomifoliol-based scaffold in a diversity-oriented synthesis approach.

    Diversification StrategyTarget MoietyPotential ReactionsResulting Structural Diversity
    Functional Group ModificationHydroxyl GroupEsterification, Etherification, OxidationIntroduction of various functional groups, altering polarity and hydrogen bonding capacity.
    Ketone GroupReductive amination, Wittig reaction, Grignard additionConversion to amines, alkenes, and tertiary alcohols, leading to significant changes in shape and functionality.
    Skeletal RearrangementCyclohexenone RingNazarov cyclization, Photochemical rearrangementsFormation of new ring systems and complex polycyclic structures.
    Side Chain ElaborationButanol Side ChainSuzuki coupling, Sonogashira coupling, Heck reactionVariation in the length, rigidity, and electronic properties of the side chain.

    By combining these strategies in a combinatorial fashion, a large and diverse library of dihydrovomifoliol-based molecules could be synthesized. High-throughput screening of such a library could then lead to the discovery of novel compounds with interesting biological activities.

    Biological Activities and Mechanistic Investigations of Dihydrovomifoliol and Its Analogues Preclinical and in Vitro Studies

    Phytotoxic and Allelopathic Research

    Dihydrovomifoliol, a naturally occurring apocarotenoid, has been investigated for its phytotoxic and allelopathic properties. Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects on neighboring plants and microorganisms.

    Growth Inhibitory Effects on Model Plants and Weeds (e.g., Lepidium sativum)

    Research has demonstrated the growth inhibitory effects of compounds structurally related to dihydrovomifoliol, such as dehydrovomifoliol (B108579), on model plants like cress (Lepidium sativum). In one study, dehydrovomifoliol isolated from Albizia richardiana leaves significantly inhibited the seedling growth of cress. The concentrations required for 50% inhibition (I50 values) of cress seedlings were determined to be 3.16 mM for shoots and 3.01 mM for roots. At a concentration of 4.0 mM, dehydrovomifoliol showed a significant inhibition of 36.7% in shoot growth and 34.9% in root growth compared to the control. These findings suggest that such compounds possess phytotoxic potential and could be explored for their herbicidal properties.

    Table 1: Growth Inhibitory Effects of Dehydrovomifoliol on Lepidium sativum

    ParameterI50 Value (mM)Inhibition at 4.0 mM (%)
    Shoot Growth3.1636.7
    Root Growth3.0134.9

    Role in Plant-Plant and Plant-Microbe Interactions in Ecological Systems

    The release of allelochemicals like dihydrovomifoliol and its analogues into the environment is a key mechanism in plant-plant and plant-microbe interactions. These compounds can influence the composition and dynamics of plant communities by suppressing the growth of competing plant species. The presence of these substances in the soil can create a chemical barrier that hinders the germination and establishment of other plants, thus providing a competitive advantage to the producing plant.

    Biochemical and Cellular Mechanism of Action Studies (In Vitro)

    In vitro studies have begun to uncover the biochemical and cellular mechanisms underlying the biological activities of dihydrovomifoliol and its stereoisomers, such as (6S,9R)-vomifoliol. These investigations have highlighted its potential as an antioxidant and anti-inflammatory agent.

    Antioxidant Activity and Radical Scavenging Mechanisms

    (6S,9R)-vomifoliol has demonstrated significant antioxidant effects in cell-based models. In a study using human neutrophils, (6S,9R)-vomifoliol exhibited a dose-dependent ability to reduce the levels of reactive oxygen species (ROS). At concentrations ranging from 5 to 75 μM, it significantly downregulated ROS release, with the highest concentration leading to a 54.8% reduction compared to the stimulated control. This suggests that dihydrovomifoliol possesses radical scavenging capabilities that could contribute to cellular protection against oxidative stress.

    Anti-inflammatory Effects via Enzyme Inhibition (e.g., Lipoxygenase)

    The anti-inflammatory potential of (6S,9R)-vomifoliol has been attributed to its ability to inhibit key enzymes involved in the inflammatory cascade. In non-cellular in vitro assays, (6S,9R)-vomifoliol showed noteworthy inhibitory activity against lipoxygenase (LOX), an enzyme crucial for the biosynthesis of pro-inflammatory leukotrienes. Its efficacy was found to be comparable to that of a positive control, indicating a potent anti-inflammatory action through this pathway.

    Other Enzyme Modulatory Activities (e.g., Hyaluronidase (B3051955), Cyclooxygenase)

    Further in vitro studies have revealed that (6S,9R)-vomifoliol can modulate other enzymes implicated in inflammation. It exhibited a weaker, yet significant, inhibitory effect on hyaluronidase and cyclooxygenase-2 (COX-2). Hyaluronidase is an enzyme that degrades hyaluronic acid, and its inhibition can help maintain tissue integrity during inflammation. COX-2 is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators. Interestingly, (6S,9R)-vomifoliol was found to have no effect on the cyclooxygenase-1 (COX-1) isozyme, suggesting a degree of selectivity in its action.

    Table 2: In Vitro Enzyme Modulatory Activity of (6S,9R)-Vomifoliol

    EnzymeInhibitory Effect
    Lipoxygenase (LOX)Comparable to positive control
    HyaluronidaseWeaker, but significant inhibition
    Cyclooxygenase-2 (COX-2)Weaker, but significant inhibition
    Cyclooxygenase-1 (COX-1)No effect

    Contribution to Sensory Attributes and Aroma Profiles

    Dihydrovomifoliol, a member of the C13-norisoprenoid class of compounds, plays a role in the complex sensory tapestry of various natural products, most notably in oenological contexts like wine. These compounds are not present in the original grape but are formed through the degradation of carotenoids, such as β-carotene, during grape ripening, fermentation, and aging. mdpi.com Their presence, even at trace concentrations, can significantly influence the final aroma and flavor profile.

    Dihydrovomifoliol is recognized as a volatile aroma compound that contributes to the characteristic bouquet of wine. As a C13-norisoprenoid, it is part of a group of potent aromatic substances that often impart floral, fruity, and sometimes woody or eucalyptus-like notes. mdpi.com These compounds are derived from the oxidative breakdown of carotenoids present in grapes. This degradation process can be initiated by enzymatic action or light exposure in the vineyard and continues during the winemaking process and subsequent aging.

    The concentration of dihydrovomifoliol and other norisoprenoids in wine is influenced by several factors, including the grape variety, viticultural practices (such as sun exposure on the grape clusters), and the specifics of the fermentation and aging processes. mdpi.com While specific aroma descriptors for pure dihydrovomifoliol are not extensively documented in oenological literature, related compounds in the same family, such as β-damascenone, are known for their extremely low sensory thresholds and their ability to enhance other fruity and floral notes in the wine matrix. Dihydrovomifoliol is often found in its free, volatile form or as a non-volatile glycoside precursor, which can be hydrolyzed to release the aromatic compound over time.

    FactorInfluence on Dihydrovomifoliol in Wine
    Grape Variety Different grape varieties have varying levels of carotenoid precursors, leading to different potential concentrations of dihydrovomifoliol.
    Viticultural Practices Increased sun exposure on grapes can accelerate the degradation of carotenoids, potentially increasing the formation of norisoprenoid precursors.
    Fermentation Yeast metabolism can hydrolyze glycosidically bound precursors, releasing volatile dihydrovomifoliol and influencing its final concentration.
    Wine Aging Acid-catalyzed hydrolysis of precursors during aging can lead to a gradual release of dihydrovomifoliol, contributing to the development of the wine's bouquet.

    Microorganisms, particularly wine yeasts such as Saccharomyces cerevisiae, play a crucial role in shaping the final aromatic profile of wine, in part through the biotransformation of aroma precursors. Dihydrovomifoliol exists in grapes and must primarily as non-aromatic, glycosidically bound precursors. During fermentation, yeasts can produce enzymes, notably β-glucosidases, which are capable of cleaving the sugar moiety from these precursors. This enzymatic hydrolysis releases the free, volatile, and aromatically active dihydrovomifoliol into the wine.

    Structure-Activity Relationship (SAR) Studies for Biological Effects

    Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For dihydrovomifoliol and its analogues, which belong to the megastigmane class of C13-norisoprenoids, SAR studies help to identify the key structural features responsible for their diverse biological effects, including anti-inflammatory, hepatoprotective, and neuroprotective activities. nih.govresearchgate.netnottingham.ac.uk

    The core structure of dihydrovomifoliol features a cyclohexene (B86901) ring with various oxygen-containing functional groups and a butenone side chain. Modifications to these structural elements can significantly alter the compound's biological profile.

    Key structural features and their influence on activity include:

    The Cyclohexene Ring: The degree of saturation and the position of double bonds within the ring can affect activity.

    Hydroxyl Groups (-OH): The presence, position, and stereochemistry of hydroxyl groups on the ring (e.g., at C-9) are often crucial for interaction with biological targets. For instance, the (9R)-hydroxyl group in vomifoliol (B113931) (blumenol A) is a common feature in many bioactive megastigmanes. researchgate.net

    Ketone Group (C=O): The ketone at the C-3 position is a characteristic feature. Reduction of this ketone or modification of the side chain can lead to significant changes in bioactivity.

    Side Chain: The structure of the side chain, including the presence and position of double bonds and hydroxyl groups, is another critical determinant of activity.

    Glycosylation: The attachment of sugar moieties to the core structure (forming glycosides) generally increases water solubility and can modulate bioavailability and activity. The type and linkage of the sugar can influence the compound's ability to be metabolized and interact with cellular targets. researchgate.netnottingham.ac.uk

    SAR studies on various megastigmanes have revealed that specific configurations and functionalizations are associated with enhanced activities. For example, certain megastigmane glycosides have shown promising neuroprotective and hepatoprotective effects, with the nature of the glycosidic linkage and the aglycone structure being key determinants of potency. nih.govnih.gov These studies provide a rational basis for the design and synthesis of novel analogues with improved therapeutic potential.

    Structural Feature/ModificationPotential Impact on Biological ActivityExample Activities
    Hydroxylation at C-9 Often essential for activity; stereochemistry (R/S) can be critical.Anti-inflammatory, Neuroprotective
    Glycosylation Modulates solubility, bioavailability, and can be necessary for specific activities like hepatoprotection.Hepatoprotective, Anti-melanogenic
    Side Chain Saturation Affects the molecule's conformation and interaction with target sites.Cytotoxic, Antioxidant
    Oxygenation of Cyclohexene Ring Introduction of additional hydroxyl or epoxy groups can alter the activity profile.Antimicrobial, Antitumor

    Advanced Analytical Method Development and Applications in Dihydrovomifoliol Research

    Development of Quantitative Analytical Methods for Dihydrovomifoliol Profiling

    Quantitative profiling of dihydrovomifoliol requires methods that are not only sensitive and selective but also capable of handling complex sample matrices. The development of such methods hinges on the careful optimization of separation and detection techniques.

    Chromatography is the cornerstone of dihydrovomifoliol analysis, providing the necessary separation from other structurally related compounds. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, with optimization being key to achieving reliable results.

    Gas Chromatography-Flame Ionization Detection-Mass Spectrometry (GC-FID-MS): GC is particularly suitable for volatile compounds like dihydrovomifoliol, often after a derivatization step to increase volatility and thermal stability. Method optimization involves several critical parameters. The choice of the capillary column, particularly its stationary phase, is crucial for resolving dihydrovomifoliol from isomers. Temperature programming, including initial oven temperature, ramp rates, and final temperature, is optimized to ensure sharp peaks and adequate separation from other matrix components nih.govphcogres.com. The injector temperature and flow rate of the carrier gas (e.g., helium) are also fine-tuned to ensure efficient sample volatilization and transfer onto the column phcogres.com.

    High-Performance Liquid Chromatography (HPLC): HPLC, especially in the reversed-phase mode (RP-HPLC), is a predominant and efficient method for separating various analytes, including plant metabolites ub.edumdpi.com. Optimization of an HPLC method for dihydrovomifoliol involves a systematic approach to various parameters.

    Mobile Phase: The composition of the mobile phase, typically a mixture of water (often with an acidic modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol, is a critical factor ub.edumdpi.com. Gradient elution, where the solvent composition is changed over time, is commonly employed to achieve optimal separation of compounds with varying polarities nih.gov.

    Stationary Phase: The selection of the column's stationary phase (e.g., C18) is vital for achieving the desired separation based on polarity differences between the analyte and the stationary phase mdpi.com.

    Flow Rate and Temperature: The mobile phase flow rate and column temperature are adjusted to balance separation efficiency (resolution) with analysis time nih.govnih.gov.

    Below is a table summarizing key parameters for chromatographic optimization.

    ParameterGC Optimization ConsiderationsHPLC Optimization Considerations
    Column/Stationary Phase Selection based on polarity (e.g., DB-5ms).Selection based on analyte polarity (e.g., C18 for reversed-phase).
    Mobile Phase/Carrier Gas Inert gas (e.g., Helium, Nitrogen) at an optimized flow rate.Solvent type (e.g., Acetonitrile, Methanol), pH, and buffer concentration. Gradient vs. Isocratic elution.
    Temperature Oven temperature program (ramping rates) and injector temperature.Column temperature to influence viscosity and interaction kinetics.
    Flow Rate Optimized for best separation efficiency and analysis time.Affects resolution and analysis time; must be carefully balanced.
    Detector FID for general quantification, MS for identification and sensitive quantification.DAD/UV for quantification of knowns, MS for identification and high-sensitivity quantification.

    Mass spectrometry (MS) coupled with chromatography has become the detection method of choice for dihydrovomifoliol analysis due to its high sensitivity and selectivity nih.gov. Tandem mass spectrometry (MS/MS) further enhances this by reducing background noise and improving specificity, which is crucial for quantification in complex biological samples.

    Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): In GC-MS/MS, after separation by GC, dihydrovomifoliol is ionized, and a specific precursor ion is selected. This ion is then fragmented through collision-induced dissociation, and a specific product ion is monitored for quantification. This technique provides excellent sensitivity and selectivity.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful platform for analyzing a wide range of metabolites nih.gov. For dihydrovomifoliol, after HPLC separation, the analyte is ionized (commonly using electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM). This allows for highly selective and sensitive quantification, even at very low concentrations. The development of a selective and sensitive LC-MS method is a valuable tool for the simultaneous quantification of multiple phenolic compounds nih.gov.

    The table below outlines typical validation parameters for a quantitative MS-based method.

    Validation ParameterDescriptionTypical Acceptance Criteria
    Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99 mdpi.comnih.gov
    Precision The closeness of agreement between a series of measurements. Assessed at intra-day and inter-day levels.Relative Standard Deviation (RSD%) < 15% mdpi.com
    Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies.Recovery within 80-120%
    Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
    Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

    Isotopic Labeling and Tracer Studies in Metabolic Research

    Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system nih.gov. In dihydrovomifoliol research, stable isotopes (e.g., ¹³C, ²H) can be incorporated into precursor molecules. These labeled precursors are then introduced to a biological system (e.g., plant or cell culture), and the distribution of the isotopic label in dihydrovomifoliol and its downstream metabolites is monitored over time nih.gov.

    This approach provides direct insights into:

    Biosynthetic Pathways: By feeding a plant a labeled precursor, researchers can track which molecules incorporate the label, thereby elucidating the step-by-step construction of dihydrovomifoliol.

    Metabolic Flux: The rate at which the label moves through different metabolic pools can be measured, providing quantitative data on the dynamics of biosynthesis and turnover nih.gov.

    Catabolism: The breakdown of labeled dihydrovomifoliol into other compounds can be followed, identifying its degradation pathways.

    Mass spectrometry is the primary analytical tool for these studies, as it can easily distinguish between the masses of labeled and unlabeled molecules, allowing for precise quantification of isotope incorporation nih.gov.

    Integration of Omics Technologies (e.g., Metabolomics, Chemoproteomics) for Comprehensive Analysis

    To gain a holistic understanding of dihydrovomifoliol's role in biology, researchers are increasingly integrating 'omics' technologies.

    Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. Untargeted metabolomics, often performed using LC-MS/MS, can capture a snapshot of hundreds to thousands of metabolites simultaneously nih.gov. By comparing the metabolomes of systems under different conditions (e.g., with high vs. low dihydrovomifoliol levels), scientists can generate hypotheses about its function and identify entire pathways that are affected by its presence.

    Chemoproteomics: This emerging field aims to identify the protein targets of small molecules. In the context of dihydrovomifoliol research, chemoproteomics can be used to "fish out" the specific proteins that physically interact with it in a cell nih.gov. This is often achieved by creating a chemical probe based on the dihydrovomifoliol structure that can be used to capture its binding partners rsc.org. Identifying these target proteins is a critical step in elucidating the molecular mechanism of action of dihydrovomifoliol tum.de. The integration of chemoproteomics with synthetic biology offers the potential for sustainable production of valuable plant-derived compounds .

    Implementation of Analytical Quality by Design (AQbD) Principles for Robust Method Development

    Analytical Quality by Design (AQbD) is a systematic approach to analytical method development that emphasizes understanding and control throughout the method's lifecycle. The goal is to build quality into the method from the outset, resulting in a well-understood, robust, and fit-for-purpose analytical procedure.

    The AQbD workflow involves several key steps:

    Define the Analytical Target Profile (ATP): This first step involves prospectively defining the performance requirements of the analytical method, such as the desired precision, accuracy, and sensitivity for quantifying dihydrovomifoliol.

    Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to ensure the desired quality (e.g., peak resolution, retention time). CMPs are the method parameters that can affect the CMAs (e.g., mobile phase composition, column temperature).

    Risk Assessment: A risk assessment is performed to identify which method parameters (CMPs) are most likely to impact the method's performance (CMAs).

    Design of Experiments (DoE): Statistical tools like Design of Experiments are used to systematically study the effects of the identified critical parameters and their interactions. This allows for efficient optimization of the method.

    Establish a Method Operable Design Region (MODR): The knowledge gained from DoE is used to define a multidimensional space (the MODR) where variations in method parameters have been shown not to significantly affect the results. Operating within this region ensures the method's robustness.

    Control Strategy and Lifecycle Management: A control strategy is implemented to ensure the method consistently performs as intended over its entire lifecycle.

    By applying AQbD principles, analytical methods for dihydrovomifoliol can be developed that are more robust, reliable, and less prone to failure, which is essential for consistent data generation in research and quality control applications.

    Q & A

    Q. What spectroscopic methods are recommended for identifying dihydrovomifoliol in natural product extracts?

    Dihydrovomifoliol can be identified using nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C NMR, to resolve its cyclic terpenoid structure. Key signals include δH 5.87 (H-8, dd) and δH 5.84 (H-7), corresponding to conjugated double bonds, and δC 199.5 (C-1 ketone group) . Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are also critical for confirming molecular weight (226.312 g/mol) and fragmentation patterns .

    Q. What are the solubility properties of dihydrovomifoliol, and how do they influence experimental design?

    Dihydrovomifoliol has an estimated water solubility of 1,818 mg/L at 25°C, making it moderately hydrophilic. This property dictates solvent selection for extraction (e.g., methanol or ethanol-water mixtures) and chromatographic separation (reverse-phase HPLC). Stability studies should account for temperature-sensitive degradation, particularly for ketone and hydroxyl functional groups .

    Q. How can researchers distinguish dihydrovomifoliol from structurally similar sesquiterpenoids?

    Differentiation relies on stereochemical analysis (e.g., NOESY NMR for spatial configuration) and retention indices in gas chromatography. For example, 7,8-dihydrovomifoliol (InChIKey: CWOFGGNDZOPNFG-GWCFXTLKSA-N) differs in double bond position from 4,5-dihydrovomifoliol (InChIKey: IHDJYDVWNNFPHR-AATRIKPKSA-N), necessitating precise spectral comparisons .

    Advanced Research Questions

    Q. How should researchers address contradictory spectral data when characterizing dihydrovomifoliol in complex matrices?

    Contradictions often arise from isomerization or co-eluting compounds. To resolve this:

    • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
    • Employ high-resolution MS (HRMS) to verify molecular formula (C13_{13}H22_{22}O3_3) and isotopic patterns.
    • Cross-validate with databases like HMDB or NIST, avoiding unverified platforms like BenchChem .

    Q. What experimental strategies optimize the isolation of dihydrovomifoliol from plant extracts with low yield?

    • Pre-fractionation : Use liquid-liquid partitioning (e.g., ethyl acetate for medium-polarity compounds).
    • Chromatography : Combine size-exclusion (Sephadex LH-20) with reverse-phase HPLC (C18 column, acetonitrile-water gradient).
    • Metabolite profiling : Apply LC-MS-based dereplication to avoid redundant isolation of known terpenoids .

    Q. How can bioactivity studies for dihydrovomifoliol be designed to account for its structural reactivity?

    • Target selection : Prioritize enzymes or receptors known to interact with sesquiterpenoid ketones (e.g., cytochrome P450 or anti-inflammatory pathways).
    • Dose-response assays : Include controls for autoxidation byproducts (e.g., peroxide quantification).
    • Molecular docking : Use crystallographic data of homologous targets to predict binding modes .

    Q. What statistical approaches are suitable for analyzing dose-dependent effects of dihydrovomifoliol in cell-based assays?

    • Non-linear regression : Fit IC50_{50}/EC50_{50} curves using four-parameter logistic models.
    • Multivariate analysis : Apply PCA or PLS-DA to disentangle synergistic effects in multi-component extracts.
    • Replication : Follow minimum n=3 biological replicates with ANOVA and post-hoc Tukey tests to validate significance .

    Methodological Best Practices

    Q. How should researchers document spectral data for dihydrovomifoliol to ensure reproducibility?

    • NMR : Report solvent, temperature, and reference peaks (e.g., TMS at 0 ppm).
    • MS : Include ionization mode (ESI±), collision energy, and baseline subtraction parameters.
    • Deposition : Share raw data in public repositories (e.g., GNPS, MetaboLights) .

    Q. What ethical and practical considerations apply to sourcing dihydrovomifoliol for in vivo studies?

    • Biosynthetic pathways : Prioritize sustainable plant sources or heterologous expression in yeast.
    • Ethical approval : Obtain IACUC or IRB clearance for animal/human tissue use, emphasizing terpenoid safety profiles .

    Q. How can computational tools enhance structural elucidation of dihydrovomifoliol derivatives?

    • Quantum chemistry : Use DFT calculations (e.g., Gaussian09) to predict 13C^{13}C NMR shifts.
    • Cheminformatics : Leverage tools like ChemAxon or Open Babel for stereoisomer enumeration .

    Data Presentation Guidelines

    • Figures : Limit chemical structures to 2–3 in graphics; highlight functional groups critical to bioactivity .
    • Tables : Include retention times, spectral peaks, and bioassay parameters for cross-study comparisons .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.